molecular formula C23H29N5O2 B4503903 1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione

1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione

Cat. No.: B4503903
M. Wt: 407.5 g/mol
InChI Key: OCUQFVYVZAFRPS-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione is a complex organic compound that features both phenyl and pyridyl groups attached to piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione typically involves multi-step organic reactions. One common approach might include:

    Formation of the Piperazine Rings: Starting with the synthesis of piperazine derivatives, such as 4-phenylpiperazine and 4-(2-pyridyl)piperazine.

    Coupling Reactions: These derivatives are then coupled with a butanedione precursor under controlled conditions, possibly using catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-Scale Synthesis: Utilizing batch reactors to handle the multi-step synthesis.

    Purification Processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione can be used as a building block for synthesizing more complex molecules.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties, such as acting as a ligand for certain receptors.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione exerts its effects would depend on its specific interactions with molecular targets. Typically, compounds with piperazine rings can interact with neurotransmitter receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylpiperazino)-4-(2-pyridyl)piperazine: A simpler analog with one piperazine ring.

    4-Phenylpiperazine: A basic structure that forms part of the compound.

    4-(2-Pyridyl)piperazine: Another component of the compound.

Uniqueness

1-(4-Phenylpiperazino)-4-[4-(2-pyridyl)piperazino]-1,4-butanedione is unique due to its dual piperazine structure, which may confer distinct chemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c29-22(27-16-12-25(13-17-27)20-6-2-1-3-7-20)9-10-23(30)28-18-14-26(15-19-28)21-8-4-5-11-24-21/h1-8,11H,9-10,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUQFVYVZAFRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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